Physicochemical Benchmarking: Lipophilicity and CNS Multiparameter Optimization (MPO) Score versus TPCA-1 and Para-Fluoro Isomers
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide possesses a computed XLogP3 of 2.6, which is 0.7 log units lower than the widely used IKK-2 inhibitor TPCA-1 (XLogP3 ≈ 3.3) [1][2]. This lower lipophilicity translates to a more favorable CNS MPO score (≥4.5 vs. <4.0 for TPCA-1 on the standard 0–6 scale) [3]. Additionally, its topological polar surface area (TPSA) of 63.8 Ų is identical to that of the para-fluoro positional isomer (CAS 1209703-15-0), yet the ortho-fluoro substitution creates a distinct electrostatic potential surface that can differentially influence hydrogen-bond acceptor interactions with kinase hinge regions [1][4].
| Evidence Dimension | Lipophilicity (XLogP3) and CNS MPO desirability |
|---|---|
| Target Compound Data | XLogP3 = 2.6; TPSA = 63.8 Ų; CNS MPO score ≈ 4.5 |
| Comparator Or Baseline | TPCA-1 (CAS 507475-17-4): XLogP3 ≈ 3.3; para-fluoro isomer (CAS 1209703-15-0): TPSA = 63.8 Ų, XLogP3 = 2.6 |
| Quantified Difference | ΔXLogP3 = -0.7 vs. TPCA-1; equivalent TPSA but distinct 3D electrostatic profile vs. para-fluoro isomer |
| Conditions | Computed using PubChem XLogP3 algorithm (2021.05.07 release) and Cactvs TPSA; CNS MPO calculated using the Wager et al. 6-parameter scoring function |
Why This Matters
A lower XLogP3 within the optimal CNS range (1–3.5) combined with a high CNS MPO score makes this compound a more attractive starting point for CNS-penetrant kinase inhibitor programs than the lead compound TPCA-1, potentially reducing attrition due to poor brain exposure or off-target lipophilicity-driven toxicity.
- [1] PubChem Compound Summary for CID 45560761. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for TPCA-1 (CID 9903785). National Center for Biotechnology Information (2025). View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience. 2010; 1(6): 435-449. View Source
- [4] Kuujia Product Page, Cas no 1210318-71-0 and related analogs. Kuujia.com (2025). View Source
